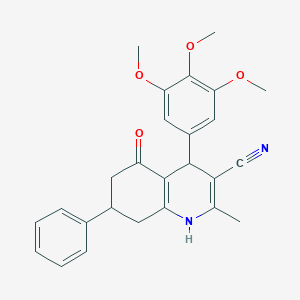![molecular formula C18H24N2O5S B4983160 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid, also known as PSB-0413, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to a class of molecules known as NMDA receptor antagonists, which are known to play a critical role in the regulation of synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid exerts its effects by acting as a competitive antagonist of the NMDA receptor, which is a key mediator of synaptic plasticity and learning and memory processes in the brain. By blocking the activity of this receptor, 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is able to modulate the function of neural circuits and potentially improve cognitive function.
Biochemical and Physiological Effects:
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that this compound is able to improve cognitive function and memory in rodents, as well as reduce neuroinflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in laboratory experiments is its specificity for the NMDA receptor, which allows for the precise manipulation of neural circuits and the study of synaptic plasticity. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experimental paradigms.
Orientations Futures
There are several potential future directions for research on 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid exerts its effects on neural circuits and to identify potential side effects or toxicity associated with its use. Finally, there is a need for more research on the potential applications of 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in the treatment of other conditions, such as depression and anxiety disorders.
Méthodes De Synthèse
The synthesis of 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of piperidine with 3-bromoanisole, followed by the addition of piperidine-4-carboxylic acid and sulfuryl chloride. The resulting product is then purified using a series of chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been extensively studied for its potential applications in the field of neuroscience. One of the primary areas of research has been its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(19-11-7-14(8-12-19)18(22)23)15-5-4-6-16(13-15)26(24,25)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFOCDKXWLQMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B4983081.png)
![phenyl{[4-(1-piperidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B4983095.png)
![2,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B4983103.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4983133.png)
![methyl 4-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4983141.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)